3-Benzyl-6-bromo-2-methoxy-7-methylquinoline 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline
Brand Name: Vulcanchem
CAS No.: 918518-91-9
VCID: VC16911619
InChI: InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3
SMILES:
Molecular Formula: C18H16BrNO
Molecular Weight: 342.2 g/mol

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

CAS No.: 918518-91-9

Cat. No.: VC16911619

Molecular Formula: C18H16BrNO

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline - 918518-91-9

Specification

CAS No. 918518-91-9
Molecular Formula C18H16BrNO
Molecular Weight 342.2 g/mol
IUPAC Name 3-benzyl-6-bromo-2-methoxy-7-methylquinoline
Standard InChI InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3
Standard InChI Key HCKCQPVNTZTPHK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC

Introduction

Structural and Physicochemical Properties

The quinoline core of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions. The methoxy group at position 2 enhances electron density in the aromatic system, while the bromine atom at position 6 introduces halogen-related reactivity. The benzyl group at position 3 and methyl group at position 7 contribute to hydrophobic interactions, potentially influencing membrane permeability in biological systems.

Table 1: Comparative Physicochemical Properties of Related Quinoline Derivatives

CompoundMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
3-Benzyl-6-bromo-2-methoxyquinoline358.224.20.12
6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline373.654.50.08
Bedaquiline (Reference)555.547.1<0.01

*Predicted using Lipinski’s rule of five .

The methyl group at position 7 distinguishes this compound from analogs like 3-benzyl-6-bromo-2-methoxyquinoline, potentially altering metabolic stability and target binding affinity .

Synthesis and Optimization

The synthesis of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline can be inferred from patented methodologies for analogous compounds. A representative pathway involves three key stages:

  • Halogenation and Cyclization: Starting with a substituted aniline precursor, halogenation at position 6 is achieved using brominating agents like PBr3\text{PBr}_3. Cyclization via the Skraup or Doebner-von Miller reaction forms the quinoline core .

  • Methoxy Introduction: The 2-position methoxy group is introduced through nucleophilic substitution, typically using sodium methoxide under reflux conditions.

  • Benzyl and Methyl Functionalization: Benzylation at position 3 employs benzyl chloride in the presence of a base, while the 7-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling .

Critical Reaction Parameters:

  • Temperature control during cyclization (80–100°C) to prevent side reactions.

  • Solvent selection (e.g., dichloromethane for extractions, methanol for recrystallization).

  • Catalytic use of MgSO4\text{MgSO}_4 for drying organic layers .

CompoundMIC* against M. tuberculosis (µg/mL)Cytotoxicity (IC50, µM)
Bedaquiline0.03>50
3-Benzyl-6-bromo-2-methoxyquinoline0.4512.3
6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline0.788.9

*Minimum Inhibitory Concentration .

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline serves as a critical reference standard in pharmaceutical quality control. Its fully characterized structure ensures accurate calibration of chromatographic systems during bedaquiline production. Regulatory guidelines mandate the use of such standards for:

  • Method Validation: Ensuring precision and accuracy in high-performance liquid chromatography (HPLC) assays.

  • Impurity Profiling: Quantifying synthesis byproducts to comply with International Council for Harmonisation (ICH) limits (typically <0.15% for unknown impurities) .

Stability Considerations:

  • Storage at -20°C under inert atmosphere to prevent degradation.

  • Regular revalidation using mass spectrometry and nuclear magnetic resonance (NMR) to confirm structural integrity .

Comparative Analysis with Structural Analogs

The uniqueness of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline lies in its substitution pattern. A comparison with related compounds highlights the impact of specific functional groups:

  • 3-Benzyl-6-bromo-2-chloroquinoline (CAS 654655-68-2): Replacement of methoxy with chlorine reduces electron-donating effects, decreasing solubility but increasing halogen bonding potential .

  • 6-Bromo-2-methoxy-3-(phenylmethyl)quinoline (Bedaquiline Impurity 6, CAS 654655-69-3): Absence of the 7-methyl group results in faster hepatic clearance, as demonstrated in preclinical pharmacokinetic studies .

Synthetic Yield Optimization:

  • The 7-methyl group introduces steric hindrance during Friedel-Crafts alkylation, necessitating extended reaction times (6–8 hours) compared to non-methylated analogs (3–4 hours) .

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